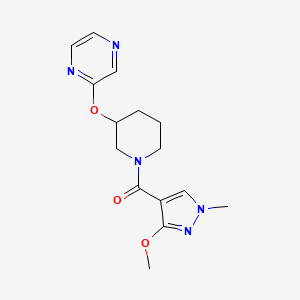![molecular formula C18H20N4O B2987406 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide CAS No. 847387-68-2](/img/structure/B2987406.png)
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide” is a compound that contains an imidazo[1,2-a]pyrimidine moiety . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines are synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . The exact synthesis process for “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide” is not specified in the retrieved papers.Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines undergo various chemical reactions including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . The specific chemical reactions involving “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide” are not mentioned in the retrieved papers.Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyrimidines can be analyzed using various methods. For instance, all compounds exhibited N–H stretching and bending bands of -NH 2 group at 3448–3303 cm −1 and 1658–1645 cm −1 in FT-IR spectra . The specific physical and chemical properties of “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide” are not provided in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Targeting Specific DNA Sequences
Another aspect of scientific research involving imidazole-based compounds focuses on their ability to target specific DNA sequences. Chavda et al. (2010) explored polyamides containing N-methyl imidazole (Im) and N-methyl pyrrole (Py), which can form stacked dimers to target specific DNA sequences in the minor groove. These polyamides, investigated as potential medicinal agents for diseases like cancer, show that synthetic analogs incorporating N-methylimidazole can bind to G/C rich sequences with high specificity. This specificity in DNA recognition could pave the way for new therapeutic approaches targeting gene expression at the molecular level (Chavda et al., 2010).
Inhibiting Gene Transcription for Disease Treatment
Gene silencing represents a novel approach to treating diseases not addressable by current remedies. Matsuda et al. (2011) investigated Pyrrole-imidazole (PI) polyamides targeted to the transforming growth factor (TGF)-β1 promoter in the context of salt-induced hypertensive nephrosclerosis in Dahl salt-sensitive rats. The targeted PI polyamide effectively reduced glomerulosclerosis and interstitial fibrosis, demonstrating the potential of PI polyamides as gene silencers. By inhibiting the expression of TGF-β1 and extracellular matrix in the renal cortex, PI polyamides show promise as a therapeutic strategy for the progression of renal diseases (Matsuda et al., 2011).
Eigenschaften
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-12-6-7-13(10-14(12)20-16(23)18(2,3)4)15-11-22-9-5-8-19-17(22)21-15/h5-11H,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSDOKCGQNGRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2987343.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2987344.png)
